Potassium lactobionate Potassium lactobionate
Brand Name: Vulcanchem
CAS No.: 69313-67-3
VCID: VC8288924
InChI: InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1
SMILES: C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+]
Molecular Formula: C12H21KO12
Molecular Weight: 396.39 g/mol

Potassium lactobionate

CAS No.: 69313-67-3

Cat. No.: VC8288924

Molecular Formula: C12H21KO12

Molecular Weight: 396.39 g/mol

* For research use only. Not for human or veterinary use.

Potassium lactobionate - 69313-67-3

CAS No. 69313-67-3
Molecular Formula C12H21KO12
Molecular Weight 396.39 g/mol
IUPAC Name potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
Standard InChI InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1
Standard InChI Key BIRNWOIQDVFTSP-WWNCWODVSA-M
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+]
SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+]
Canonical SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+]

Chemical Identity and Structural Properties

Molecular Characteristics

Potassium lactobionate is the potassium salt of lactobionic acid, a disaccharide acid formed from gluconic acid and galactose. Its systematic IUPAC name is potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate . The compound’s CAS registry number is 69313-67-3, and it is alternatively identified by the UNII code UP6ZF49DOH .

The molecular structure features a lactobionate anion complexed with a potassium cation. This configuration contributes to its high solubility in water, a property critical for pharmaceutical applications . The anion’s hydroxyl groups enable hydrogen bonding, enhancing its stability in aqueous solutions .

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) analyses reveal distinct ion patterns for potassium lactobionate. In positive ion mode, the protonated ion [M+H]+[M+H]^+ appears at m/z 397.0739, while the potassium-adducted ion [M+K]+[M+K]^+ is observed at m/z 435.0291 . Negative ion mode spectra show peaks at m/z 357.1040 ([MK][M-K]^-) and m/z 715.2121 ([2M2K+H][2M-2K+H]^-), confirming the compound’s structural integrity .

13C^{13}\text{C} and 1H^{1}\text{H} NMR analyses further validate the structure, with chemical shifts consistent with the lactobionate anion’s carbohydrate backbone . For instance, the anomeric carbon of the galactose moiety resonates at 104.2 ppm, while the gluconic acid carbons appear between 60–80 ppm .

Bioproduction and Enzymatic Synthesis

Enzymatic Pathway

Potassium lactobionate is produced via the glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) enzymatic system in Zymomonas mobilis . This dual-enzyme complex catalyzes the oxidation of lactose to lactobionic acid, which is subsequently neutralized with potassium hydroxide (KOH) to form the potassium salt . The reaction occurs under controlled pH conditions (6.4) at 39°C, optimizing enzyme activity .

Kinetic Parameters and Yield

Comparative studies of sodium, potassium, and calcium lactobionates reveal distinct production kinetics (Table 1) . Potassium lactobionate achieves a maximum concentration (PmaxP_{\text{max}}) of 500 mmol·L1^{-1} within 24 hours, with a substrate conversion yield (YP/S0Y_{P/S_0}) of 0.78 mmol·mmol1^{-1} . The specific productivity (qq) reaches 1.0 mmol·g1^{-1}·h1^{-1}, indicating efficient biocatalyst utilization .

Table 1: Comparative Bioproduction Parameters of Lactobionate Salts

ParameterPotassium LactobionateSodium LactobionateCalcium Lactobionate
PmaxP_{\text{max}} (mmol·L1^{-1})500500250
YP/S0Y_{P/S_0} (mmol·mmol1^{-1})0.780.750.42
Specific Productivity (qq)1.01.00.5

The lower productivity observed for calcium lactobionate stems from its 2:1 stoichiometric ratio (two lactose molecules consumed per lactobionate molecule formed), contrasting with the 1:1 ratio for potassium and sodium salts .

Purification and Analytical Validation

Chromatographic Purification

Post-bioproduction purification employs ion-exchange chromatography to remove residual substrates (lactose, fructose) and byproducts (sorbitol) . High-performance liquid chromatography (HPLC) analyses demonstrate that purified potassium lactobionate achieves a purity of 92.30%, with residual lactose content below 2.54% (w/v) .

Stability Under Stress Conditions

Accelerated Stability Testing

Potassium lactobionate exhibits remarkable stability under accelerated conditions (40°C, 75% relative humidity). Over six months, its recovery percentage remains above 99%, with no detectable degradation products . Moisture content increases marginally from 1.81% to 3.36%, remaining within acceptable limits for hygroscopic compounds .

Table 2: Stability Metrics of Potassium Lactobionate

ConditionInitial Recovery (%)3-Month Recovery (%)6-Month Recovery (%)
Accelerated (40°C, 75% RH)102.34103.15100.58
Long-term (30°C, 75% RH)102.34101.55103.83

Comparative Stability

Unlike lactobionic acid, which degrades to 65.45% recovery under accelerated conditions, potassium lactobionate maintains structural integrity, highlighting the stabilizing role of the potassium cation .

Pharmaceutical Applications and Future Directions

Current Uses

Potassium lactobionate serves as a cryoprotectant in organ preservation solutions, leveraging its ability to chelate divalent cations and inhibit free radical formation . Its high solubility and low toxicity also make it a candidate for oral and parenteral drug formulations .

Emerging Research

Ongoing studies explore its potential as a prebiotic, with in vitro models demonstrating selective growth stimulation of beneficial gut microbiota . Additionally, its metal-chelating properties are being investigated for mitigating heavy metal toxicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator